Dimethyl 2,4-Quinolinedicarboxylate: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications in Drug Development
Dimethyl 2,4-Quinolinedicarboxylate: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
In the landscape of modern medicinal chemistry and advanced organic synthesis, heterocyclic scaffolds serve as the foundational architecture for novel therapeutics. Dimethyl 2,4-quinolinedicarboxylate (CAS: 7170-24-3) is a highly versatile, bifunctional building block characterized by its quinoline core and dual methoxycarbonyl groups[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural reactivity, and practical applications in drug discovery, specifically tailored for research scientists and drug development professionals.
Physicochemical Profiling and Structural Dynamics
Understanding the physical parameters of Dimethyl 2,4-quinolinedicarboxylate is critical for optimizing reaction conditions, purification strategies, and formulation in biological assays. The molecule features a rigid, planar aromatic system that engages in strong π−π stacking, while the two ester groups provide multiple hydrogen-bond acceptor sites[1].
Quantitative Data Summary
The following table synthesizes the core chemical and physical properties of the compound, which dictate its handling and stability in laboratory environments[1],[2].
| Property | Value | Scientific Implication |
| CAS Number | 7170-24-3 | Primary identifier for sourcing and regulatory tracking. |
| Molecular Formula | C₁₃H₁₁NO₄ | Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 9). |
| Molecular Weight | 245.23 g/mol | Ideal low-molecular-weight precursor for fragment-based drug design. |
| Melting Point | 130 – 131 °C | High crystallinity; allows for purification via recrystallization. |
| Boiling Point | 379.2 ± 22.0 °C (Predicted) | Low volatility; requires high-vacuum conditions for distillation. |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | Standard density for nitrogenous heterocyclic esters. |
| Flash Point | 183.1 ± 22.3 °C (Predicted) | Non-flammable under standard ambient conditions; safe for bulk scale-up. |
Data sourced from Chemsrc and GuideChem chemical databases.
Chemical Reactivity and Regioselective Derivatization
The true value of Dimethyl 2,4-quinolinedicarboxylate lies in its orthogonal reactivity. The two ester groups at the C2 and C4 positions are not chemically equivalent.
The Causality of Regioselectivity: The quinoline nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect) that is most pronounced at the adjacent C2 position. Consequently, the carbonyl carbon of the C2 ester is significantly more electrophilic than the C4 ester. When subjected to nucleophilic acyl substitution (e.g., amidation or hydrolysis), the C2 position reacts preferentially. This intrinsic causality allows chemists to perform selective mono-functionalization without the need for complex protecting group strategies, streamlining the synthesis of asymmetric quinoline derivatives like Methyl 2-carbamoylquinoline-4-carboxylate[3].
Caption: Synthetic pathway demonstrating regioselective functionalization of the quinoline core.
Applications in Medicinal Chemistry and High-Throughput Screening
In drug development, the quinoline scaffold is a privileged structure known for its diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties. Dimethyl 2,4-quinolinedicarboxylate is frequently utilized as a starting material to generate vast libraries of quinoline derivatives for High-Throughput Screening (HTS)[4].
Recent bioassay data indicates that derivatives synthesized from this core are actively screened for their ability to inhibit critical protein-protein interactions (such as the GIV GBA-motif interaction with G α -i) and for inhibiting viral RNA polymerase binding and polymerization[1]. The dual substitution points allow for the rapid generation of Structure-Activity Relationship (SAR) data by varying the functional groups at C2 and C4 independently.
Caption: High-throughput screening workflow utilizing quinoline-based libraries for drug discovery.
Self-Validating Experimental Protocol: Regioselective Amidation
To ensure scientific integrity and reproducibility, the following protocol details the regioselective conversion of Dimethyl 2,4-quinolinedicarboxylate to Methyl 2-carbamoylquinoline-4-carboxylate. This procedure is designed as a self-validating system, incorporating In-Process Controls (IPCs) to confirm causality and reaction progress[3].
Objective:
Synthesize Methyl 2-carbamoylquinoline-4-carboxylate via selective amidation of the C2 ester.
Materials Required:
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Dimethyl 2,4-quinolinedicarboxylate (CAS: 7170-24-3) - 10.0 g (40.8 mmol)
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Ammonia solution in Methanol (7N)
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Dichloromethane (DCM) and Ethyl Acetate (EtOAc)
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Silica gel (60 Å, 230-400 mesh)
Step-by-Step Methodology:
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Preparation & Initiation:
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Suspend 10.0 g (40.8 mmol) of Dimethyl 2,4-quinolinedicarboxylate in 50 mL of anhydrous methanol in a 250 mL round-bottom flask under an inert nitrogen atmosphere.
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Causality Note: Anhydrous conditions prevent premature hydrolysis of the ester groups to carboxylic acids.
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Reagent Addition:
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Cool the suspension to 0 °C using an ice bath. Slowly add 30 mL of 7N ammonia in methanol dropwise over 15 minutes.
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Causality Note: The low temperature kinetically favors the attack at the more electrophilic C2 position, suppressing the formation of the diamide byproduct.
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Reaction Propagation:
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Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 18 hours.
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In-Process Control (IPC) - Self-Validation:
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Take a 50 μ L aliquot, dilute in DCM, and perform Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc solvent system.
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Validation: The disappearance of the high-Rf starting material and the appearance of a single, lower-Rf spot confirms the completion of the mono-amidation. Liquid Chromatography-Mass Spectrometry (LC-MS) should confirm the target mass ( [M+H]+≈231.08 ).
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Workup and Isolation:
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Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.
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Dilute the crude residue with 100 mL of Ethyl Acetate and wash sequentially with water (2 x 50 mL) and half-concentrated brine (50 mL).
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Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and evaporate the solvent.
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Purification:
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Purify the crude product via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield Methyl 2-carbamoylquinoline-4-carboxylate.
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Expected Yield: ~8.21 g (87%). Structural confirmation via 1 H NMR (300 MHz,[D6]DMSO) will show the retention of the C4 methoxy singlet at δ=4.01 ppm[3].
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References
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dimethyl quinoline-2,4-dicarboxylate | CAS#:7170-24-3 | Chemsrc Source: chemsrc.com URL: [Link]
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Supporting Information - ResearchGate Source: researchgate.net URL: [Link]
